molecular formula C20H24N4O2 B303748 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No. B303748
M. Wt: 352.4 g/mol
InChI Key: MJUWAAAEVYOMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of hexahydroquinoline derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves the inhibition of various cellular pathways that are essential for cancer cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, it also inhibits the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it also inhibits the migration and invasion of cancer cells, which are essential for cancer metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile in lab experiments include its potent anticancer activity and its ability to inhibit various cellular pathways that are essential for cancer cell growth and proliferation. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. One potential direction is the development of novel analogs with improved pharmacological properties. Additionally, further studies are required to elucidate the exact mechanism of action of this compound and its potential applications in other diseases. Finally, clinical trials are required to evaluate the safety and efficacy of this compound in humans.
In conclusion, 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a promising compound with significant potential in the field of scientific research. Its potent anticancer activity and its ability to inhibit various cellular pathways make it a promising candidate for the development of novel anticancer drugs. However, further studies are required to fully understand its mechanism of action and its potential applications in other diseases.

Synthesis Methods

The synthesis of 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves the reaction of 4-ethoxyphenyl acetonitrile with dimethylformamide dimethylacetal and ammonium acetate in the presence of glacial acetic acid. The resulting product is then subjected to cyclization using sodium ethoxide to yield the final compound.

Scientific Research Applications

2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. Additionally, this compound has also been found to possess antifungal, antibacterial, and anti-inflammatory properties.

properties

Product Name

2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H24N4O2/c1-4-26-14-10-8-13(9-11-14)18-15(12-21)20(22)24(23(2)3)16-6-5-7-17(25)19(16)18/h8-11,18H,4-7,22H2,1-3H3

InChI Key

MJUWAAAEVYOMQR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)N(C)C)N)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)N(C)C)N)C#N

solubility

51.8 [ug/mL]

Origin of Product

United States

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